curtisian B

Description

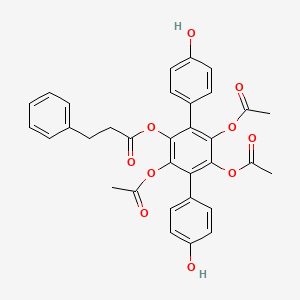

Curtisian B is a secondary metabolite belonging to the Curtisian family of p-terphenyl derivatives, primarily isolated from the inedible mushroom Paxillus curtisii . These compounds are characterized by a para-substituted aromatic core composed of three benzene rings, with varying hydroxyl, ester, and acyloxy substituents influencing their bioactivity .

Curtisians are noted for their antioxidant and neuroprotective properties. For instance, Curtisians A–D exhibit potent inhibition of lipid peroxidation (IC50: 0.14–0.24 mg/mL) and neuroprotection against glutamate-induced toxicity (ED50: 1.1–3.3 mM) . Curtisian B is presumed to share these core activities, though specific data on its pharmacological profile requires further validation.

Properties

Molecular Formula |

C33H28O10 |

|---|---|

Molecular Weight |

584.6 g/mol |

IUPAC Name |

[2,4,5-triacetyloxy-3,6-bis(4-hydroxyphenyl)phenyl] 3-phenylpropanoate |

InChI |

InChI=1S/C33H28O10/c1-19(34)40-30-28(23-10-14-25(37)15-11-23)32(42-21(3)36)33(43-27(39)18-9-22-7-5-4-6-8-22)29(31(30)41-20(2)35)24-12-16-26(38)17-13-24/h4-8,10-17,37-38H,9,18H2,1-3H3 |

InChI Key |

FVIXJWLGXKDNER-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C(=C(C(=C1OC(=O)C)C2=CC=C(C=C2)O)OC(=O)CCC3=CC=CC=C3)OC(=O)C)C4=CC=C(C=C4)O |

Synonyms |

curtisian B curtisian-B |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Molecular Structure and Physicochemical Properties

The Curtisian family exhibits incremental structural variations, particularly in side-chain modifications and oxygen-containing functional groups. Key comparisons are summarized below:

*Note: Curtisian B’s molecular formula and weight are inferred from structural trends in the Curtisian series .

Structural Insights :

- Core Structure : All Curtisians share a para-terphenyl backbone, but later derivatives (e.g., Curtisian H) incorporate extended acyloxy chains, increasing molecular weight and complexity .

- Functional Groups: Curtisian H contains five ester groups and two aromatic hydroxyls, enhancing solubility in polar solvents compared to earlier analogs . Curtisian I’s smaller size and phenolic groups may improve radical scavenging efficiency .

Pharmacological Activities

Antioxidant Effects

- Lipid Peroxidation Inhibition : Curtisians A–D outperform vitamin E (IC50: 2.5 mg/mL) by 10–20-fold, with Curtisian D being the most potent (IC50: 0.14 mg/mL) . Curtisian B’s activity is expected to align with this range.

- DPPH Radical Scavenging : Curtisian I (IC50: 19.1 µM) demonstrates superior activity compared to Curtisian H, likely due to its compact structure and electron-donating hydroxyl groups .

Neuroprotective Effects

- Glutamate Toxicity : Curtisians A–D show ED50 values of 1.1–3.3 mM in cortical cells, with Curtisian D being the most effective .

- NMDA Receptor Modulation: All Curtisians A–D exhibit moderate activity (ED50: 7.8–8.9 mM), suggesting a non-selective mechanism .

Limitations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.